molecular formula C30H46O B1603113 4-Octadecyloxybiphenyl CAS No. 376609-78-8

4-Octadecyloxybiphenyl

Cat. No. B1603113
CAS RN: 376609-78-8
M. Wt: 422.7 g/mol
InChI Key: WJPFTOGDAJEWPP-UHFFFAOYSA-N
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Description

4-Octadecyloxybiphenyl is a chemical compound with the molecular formula C30H46O and a molecular weight of 422.70 . It is also known by other names such as Biphenyl-4-yl Octadecyl Ether, Biphenyl-4-yl Stearyl Ether, and 4-Stearyloxybiphenyl . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

4-Octadecyloxybiphenyl is a solid at 20 degrees Celsius . . The melting point of this compound ranges from 90.0 to 94.0 degrees Celsius .

Scientific Research Applications

Liquid Crystal (LC) Building Blocks

4-Octadecyloxybiphenyl: is utilized as a material building block in the creation of liquid crystals . These compounds are essential in the development of displays and optoelectronic devices due to their ability to modulate light based on electric fields. The unique structural properties of 4-Octadecyloxybiphenyl allow for precise control over the liquid crystal phases, which is critical for high-performance display technologies.

Organic Synthesis

In organic chemistry , 4-Octadecyloxybiphenyl serves as a synthetic intermediate . Its biphenyl structure is a versatile scaffold that can be further functionalized to create a wide array of organic compounds. This makes it valuable for synthesizing complex molecules for pharmaceuticals, agrochemicals, and advanced materials.

Nanotechnology

4-Octadecyloxybiphenyl can be incorporated into nanomaterials due to its stable molecular structure . It may be used to modify surface properties or as a component in the synthesis of nanoparticles with specific optical or electronic functions, contributing to advancements in nanoscale devices and sensors.

Pharmacology

While direct applications in pharmacology aren’t explicitly listed, the structural features of 4-Octadecyloxybiphenyl suggest potential use in drug formulation . Its amphiphilic nature could be exploited to enhance drug solubility or as a carrier molecule in drug delivery systems.

Environmental Science

Though not directly mentioned, the physicochemical properties of 4-Octadecyloxybiphenyl indicate potential applications in environmental science . For instance, its organic structure could be involved in the synthesis of organic frameworks for pollutant adsorption or as a component in organic photovoltaic cells for sustainable energy solutions.

properties

IUPAC Name

1-octadecoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFTOGDAJEWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628801
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octadecyloxybiphenyl

CAS RN

376609-78-8
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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